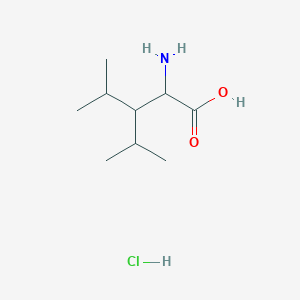
2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride
Vue d'ensemble
Description
“2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride” is a compound with the CAS Number: 1803571-74-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Preparation in AM-Toxins : The L-form of derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride are used as constituent amino acids in AM-toxins. A method involving hydrolysis by hydrochloric acid is described for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Biosynthesis Inhibition : Analogues of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride have been synthesized and studied for their role in inhibiting mycolic acid biosynthesis, crucial for mycobacterial cell walls (Hartmann et al., 1994).
Anticonvulsant Activity : Research has shown the synthesis and potential anticonvulsant activity of certain esters based on this compound, highlighting its potential in neurological studies (Nesterkina et al., 2022).
Chemical Characterization and Modification
Antibiotic Synthesis : The compound has been synthesized as part of the structure of antibiotics like pyridomycin, indicating its utility in developing antimicrobial agents (Kinoshita & Mariyama, 1975).
Metabotropic Excitatory Amino Acid Agonist : Derivatives of this compound have been identified as specific and potent agonists at metabotropic excitatory amino acid receptors, contributing to our understanding of synaptic transmission (Bräuner‐Osborne et al., 1996).
AMPA Receptors Potentiator : Certain analogues act as potent potentiators of AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system (Shepherd et al., 2002).
Biochemical and Pharmaceutical Applications
Nitric Oxide Synthase Inhibition : Some derivatives have been designed to inhibit nitric oxide synthases, enzymes involved in various physiological and pathological processes (Ulhaq et al., 1998).
IR-Detectable Metal–Carbonyl Tracers : Complexes involving derivatives of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid have been synthesized for use as IR-detectable metal–carbonyl tracers in amino function analysis (Kowalski et al., 2009).
Synthesis of Enantiopure Derivatives : Research has been conducted on the stereoselective synthesis of its derivatives, important for the study of chiral molecules in pharmaceuticals (Herdeis & Lütsch, 1993).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-4-methyl-3-propan-2-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTVNSNJQAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride | |
CAS RN |
1803571-74-5 | |
| Record name | Leucine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
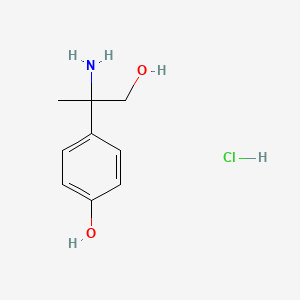
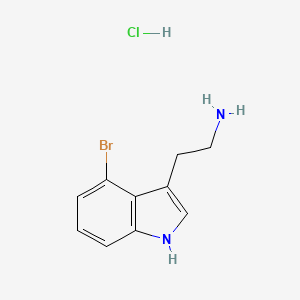
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)

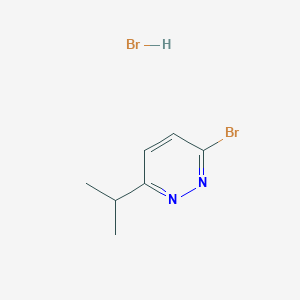

![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)



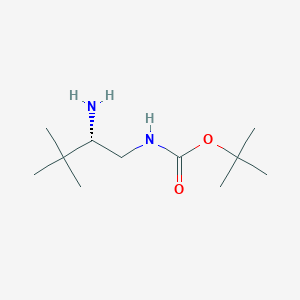
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
